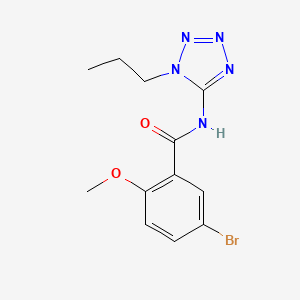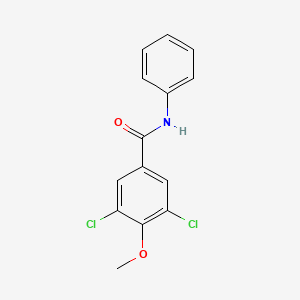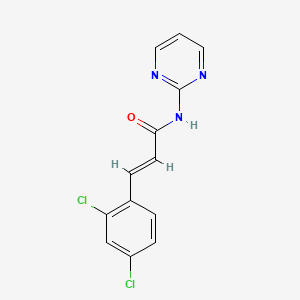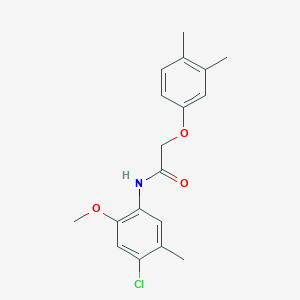
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as HMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit certain biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves its ability to inhibit certain enzymes and pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of cytokines that contribute to inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the activity of the COX-2 enzyme and the NF-κB pathway, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation is that this compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide research. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-chloro-5-methylbenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)-5-methylbenzoic acid. Finally, this compound is reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-7-8-13(18)12(9-11)17-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIXJPHYSTESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)
![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)



![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)



![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)